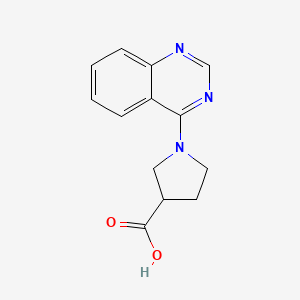

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains both a quinazoline and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves the formation of the quinazoline ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of an appropriate precursor to form the quinazoline ring, followed by a nucleophilic substitution reaction to introduce the pyrrolidine group. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential as an anticancer agent and in the treatment of neurological disorders.

Industry: The compound can be used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or block receptor sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Quinazoline-2-carboxylic acid: Similar in structure but lacks the pyrrolidine ring.

Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the quinazoline moiety.

4-Hydroxyquinazoline: Similar quinazoline structure but with a hydroxyl group instead of the pyrrolidine ring.

Uniqueness

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the quinazoline and pyrrolidine rings, which confer distinct chemical and biological properties.

Biological Activity

1-(Quinazolin-4-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Structural Overview

The compound features a quinazoline moiety fused with a pyrrolidine ring, which is known to contribute to various biological activities. Quinazoline derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. Virtual screening techniques identified this compound as having moderate efficacy in reducing parasitemia in in vivo models. Specifically, compounds derived from the quinazoline scaffold demonstrated sub-micromolar potency in assays targeting intracellular T. cruzi infections .

Anticancer Properties

The cytotoxic effects of quinazoline derivatives have been extensively documented. For instance, quinazoline-based compounds have shown potent inhibitory activities against various tyrosine kinases such as CDK2, HER2, and EGFR. In cellular assays involving human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, certain derivatives exhibited IC50 values significantly lower than that of the standard drug lapatinib, indicating enhanced anticancer efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Tyrosine Kinase Inhibition : The compound has been shown to act as a non-competitive inhibitor against CDK2 and an ATP-competitive inhibitor against EGFR, demonstrating its role in disrupting signaling pathways critical for cancer cell proliferation .

- Antiparasitic Mechanism : The exact mechanism against T. cruzi is still under investigation but may involve interference with metabolic processes essential for parasite survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinazoline core and the pyrrolidine substituents can significantly influence biological activity. For example:

- Substituents at the 4-position of the quinazoline ring have been critical in enhancing potency against both T. cruzi and cancer cell lines.

- The introduction of different functional groups on the pyrrolidine ring has shown varied effects on cytotoxicity and selectivity indices (SI), suggesting that careful design can optimize therapeutic profiles .

Case Study 1: Antiparasitic Efficacy

In a study evaluating several quinazoline derivatives, this compound was among the top performers in reducing parasitemia levels in mice infected with T. cruzi. The compound demonstrated a significant reduction in parasitemia when administered at specific dosages over a defined treatment period.

Case Study 2: Cancer Cell Line Testing

In vitro testing against MCF-7 and A2780 cell lines revealed that certain analogs of this compound had IC50 values ranging from 0.14 µM to 5.9 µM, substantially outperforming lapatinib in some cases. This highlights its potential as a lead compound for further development in cancer therapy.

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

1-quinazolin-4-ylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H13N3O2/c17-13(18)9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h1-4,8-9H,5-7H2,(H,17,18) |

InChI Key |

BSQXSENNGMJZRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.